[2-(Methanesulfonylmethyl)pyrimidin-5-yl]methanamine
Overview
Description
[2-(Methanesulfonylmethyl)pyrimidin-5-yl]methanamine is a versatile chemical compound with diverse applications in scientific research. It can be employed as a building block for drug discovery, catalyst synthesis, and molecular labeling techniques, owing to its unique reactivity and structural properties. The formula of this compound is C7H11N3O2S and its molecular weight is 201.25 g/mol .
Scientific Research Applications
Bone Disorder Treatment
A compound with a 2-aminopyrimidine template, including elements similar to [2-(Methanesulfonylmethyl)pyrimidin-5-yl]methanamine, was found effective in targeting the Wnt beta-catenin cellular messaging system, crucial for bone disorder treatments. This compound demonstrated dose-dependent increases in trabecular bone formation rate in animal models (Pelletier et al., 2009).
Analytical Chemistry
In analytical chemistry, compounds related to this compound, such as N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, have been used in nonaqueous capillary electrophoresis for separating and analyzing substances like imatinib mesylate and its related substances, enhancing sensitivity and specificity in quality control applications (Ye et al., 2012).
Metal Coordination Chemistry
Compounds structurally similar to this compound have been investigated for their diverse reactions in metal coordination chemistry. These reactions include S-oxidation and S-S and C-S bond scission, leading to the discovery of new compounds and insights into selective metal coordination reactions (Zhu et al., 2010).
Anticonvulsant Agents
Heterocyclic Schiff bases of 3-aminomethyl pyridine, which bear resemblance to the chemical structure , have shown potential as anticonvulsant agents. These compounds have been observed to provide seizure protection in various models, indicating their potential in treating convulsive disorders (Pandey & Srivastava, 2011).
Catalysis
Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, structurally related to the compound , have been used in catalytic applications, demonstrating their efficacy in C-H bond activation and showing potential in various catalytic processes (Roffe et al., 2016).
Antimicrobial Activity
Novel pyrimidine derivatives, similar to this compound, have been synthesized and tested for their antimicrobial activity, demonstrating the compound's potential in combating various microbial infections (Mallikarjunaswamy et al., 2017).
Properties
IUPAC Name |
[2-(methylsulfonylmethyl)pyrimidin-5-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-13(11,12)5-7-9-3-6(2-8)4-10-7/h3-4H,2,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJPEIFIOOKNLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NC=C(C=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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